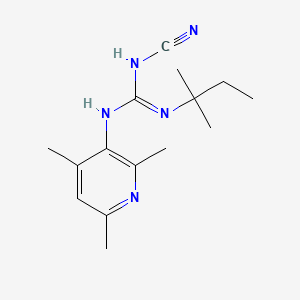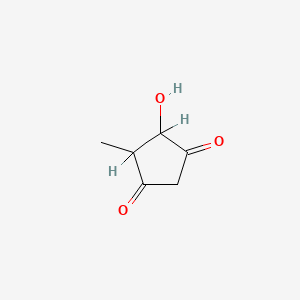![molecular formula C20H15N3 B13952031 2-Amino[1,1'-azobisnaphthalene] CAS No. 59823-87-9](/img/structure/B13952031.png)
2-Amino[1,1'-azobisnaphthalene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino[1,1’-azobisnaphthalene] is an organic compound with the molecular formula C20H15N3 It is a derivative of naphthalene, characterized by the presence of an amino group and an azo linkage between two naphthalene units
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino[1,1’-azobisnaphthalene] typically involves the diazotization of 2-naphthylamine followed by azo coupling with another molecule of 2-naphthylamine. The reaction conditions generally include:
Diazotization: 2-naphthylamine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with another molecule of 2-naphthylamine in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of 2-Amino[1,1’-azobisnaphthalene] follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino[1,1’-azobisnaphthalene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo linkage can yield the corresponding hydrazo compound.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Acylation can be carried out using acyl chlorides or anhydrides in the presence of a base, while sulfonation typically involves sulfuric acid or chlorosulfonic acid.
Major Products
Oxidation: Quinones derived from the naphthalene units.
Reduction: Hydrazo compounds.
Substitution: Acylated or sulfonated derivatives of 2-Amino[1,1’-azobisnaphthalene].
Aplicaciones Científicas De Investigación
2-Amino[1,1’-azobisnaphthalene] has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments due to its azo linkage.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and non-linear optical materials.
Mecanismo De Acción
The mechanism of action of 2-Amino[1,1’-azobisnaphthalene] involves its interaction with molecular targets through its amino and azo functional groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminonaphthalene: A simpler analog with a single naphthalene unit.
1,1’-Azobisnaphthalene: Lacks the amino group but contains the azo linkage.
2-Aminoazobenzene: Contains an azo linkage between a benzene and a naphthalene unit.
Uniqueness
2-Amino[1,1’-azobisnaphthalene] is unique due to the presence of both an amino group and an azo linkage between two naphthalene units
Propiedades
Número CAS |
59823-87-9 |
|---|---|
Fórmula molecular |
C20H15N3 |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
1-(naphthalen-1-yldiazenyl)naphthalen-2-amine |
InChI |
InChI=1S/C20H15N3/c21-18-13-12-15-7-2-4-10-17(15)20(18)23-22-19-11-5-8-14-6-1-3-9-16(14)19/h1-13H,21H2 |
Clave InChI |
STPJPLTUXYKPEF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C=CC4=CC=CC=C43)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


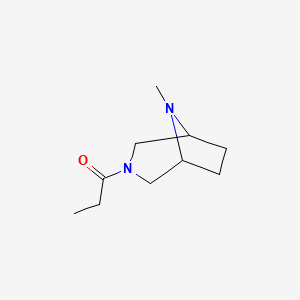
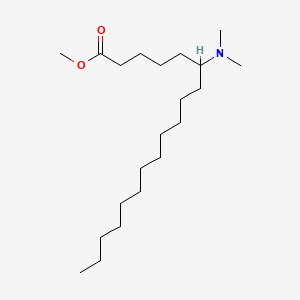
![(6-Benzyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13951975.png)
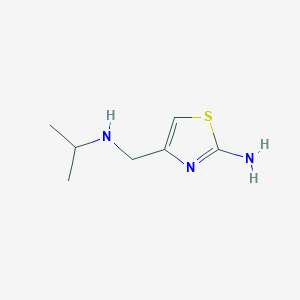



![Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]-](/img/structure/B13952003.png)
